molecular formula C6H6F3N3 B1396602 3,4-Diamino-2-(trifluoromethyl)pyridine CAS No. 1227581-91-0

3,4-Diamino-2-(trifluoromethyl)pyridine

Cat. No.: B1396602
CAS No.: 1227581-91-0
M. Wt: 177.13 g/mol
InChI Key: UVPXDGMMAFWHMJ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

3,4-Diamino-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound characterized by a pyridine core substituted with a trifluoromethyl (-CF₃) group at position 2 and amino (-NH₂) groups at positions 3 and 4. Its molecular formula is C₆H₅F₃N₃ , with a molecular weight of 191.15 g/mol . The compound’s structural features include:

  • Aromatic pyridine ring : Provides planar geometry and π-electron delocalization.
  • Trifluoromethyl group : Introduces strong electron-withdrawing effects, enhancing electrophilic substitution reactivity.
  • Amino groups : Enable hydrogen bonding and participation in nucleophilic reactions.

The compound’s SMILES notation is NC1=NC=CC(=C1N)C(F)(F)F , and its InChIKey is AZWAWGVMHRMQCM-UHFFFAOYSA-N .

Table 1: Key Structural and Physicochemical Properties

Property Value/Description
Molecular formula C₆H₅F₃N₃
Molecular weight 191.15 g/mol
Boiling point 324.2°C (predicted)
LogP 2.43 (indicating moderate lipophilicity)
Hydrogen bond donors/acceptors 2/3

Historical Development of Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridine (TFMP) derivatives emerged in the mid-20th century, driven by demand for agrochemicals and pharmaceuticals. Key milestones include:

  • 1930s : Introduction of Swarts reaction for fluorination using antimony trifluoride .
  • 1960s : Development of nucleophilic trifluoromethylation methods using copper-mediated coupling .
  • 1980s–2000s : Advancements in regioselective trifluoromethylation, enabling targeted substitution on pyridine rings .

Industrial production of TFMP derivatives accelerated with the commercialization of herbicides (e.g., fluroxypyr) and fungicides (e.g., picoxystrobin), which rely on the stability and bioactivity of the -CF₃ group .

Significance of Fluorine Substitution in Heterocyclic Chemistry

The trifluoromethyl group profoundly alters the properties of pyridine derivatives:

  • Electronic effects : The -CF₃ group’s electronegativity (-I effect) deactivates the pyridine ring, directing electrophilic substitution to specific positions .
  • Lipophilicity : Increases membrane permeability, enhancing bioavailability in agrochemical applications .
  • Metabolic stability : Fluorine’s strong C-F bond resists oxidative degradation, prolonging half-life .

Table 2: Impact of Fluorine Substitution on Pyridine Derivatives

Property Non-fluorinated Pyridine Trifluoromethylpyridine
LogP 0.5–1.2 2.0–3.0
Ring electron density High Reduced
Metabolic stability Moderate High

These attributes make this compound a versatile intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(trifluoromethyl)pyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)5-4(11)3(10)1-2-12-5/h1-2H,11H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPXDGMMAFWHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278120
Record name 2-(Trifluoromethyl)-3,4-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227581-91-0
Record name 2-(Trifluoromethyl)-3,4-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227581-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)-3,4-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation-Amination Approach

This method involves substituting halogen atoms on a pyridine ring with amino groups. Starting from 2-(trifluoromethyl)-3,4-dichloropyridine, amination is achieved using aqueous ammonia under high-pressure conditions.

Procedure :

  • Step 1 : React 2-(trifluoromethyl)-3,4-dichloropyridine with excess aqueous ammonia (28–40%) in a pressurized autoclave at 150–180°C for 6–12 h.
  • Step 2 : Add a catalytic amount of Pd/C (5% wt) and hydrogenate under 1.6 MPa H₂ at 100°C for 3 h to reduce intermediates.
  • Step 3 : Extract the product using ethyl acetate, concentrate, and crystallize with n-hexane.

Key Data :

Parameter Value Source
Yield 60–71%
Reaction Time 9–15 h (total)
Catalyst Pd/C

Advantages : Scalable for industrial production.
Limitations : Requires handling high-pressure conditions and hazardous ammonia.

Rhodium(III)- or palladium-catalyzed C–H functionalization enables direct introduction of amino groups.

Procedure :

  • Substrate : 2-(trifluoromethyl)pyridine derivatives.
  • Catalyst : [RhCp*Cl₂]₂ (2 mol%) or Pd(OAc)₂ (5 mol%).
  • Conditions : React with NaN₃ or NH₃ in DMF at 120°C for 12 h.

Key Data :

Parameter Value Source
Yield 45–58%
Selectivity >80% for 3,4-diamino product

Advantages : Avoids pre-functionalized substrates.
Limitations : Moderate yields due to competing side reactions.

Multi-Step Synthesis via Nitro Intermediates

Nitro groups are introduced and subsequently reduced to amines.

Procedure :

  • Step 1 : Nitrate 2-(trifluoromethyl)pyridine at positions 3 and 4 using HNO₃/H₂SO₄.
  • Step 2 : Reduce nitro groups with H₂/Pd-C or SnCl₂/HCl.

Key Data :

Parameter Value Source
Nitration Yield 50–65%
Reduction Yield 85–90%

Advantages : High-purity product.
Limitations : Low regioselectivity during nitration.

Cyclization of Precursor Molecules

Construct the pyridine ring from linear precursors containing pre-installed amino and CF₃ groups.

Procedure :

  • Precursor : β-ketonitrile derivatives (e.g., CF₃-containing enaminonitriles).
  • Conditions : Cyclize with K₂CO₃ in glycerol at 120°C for 12 h.

Key Data :

Parameter Value Source
Yield 55–68%
Purity >95%

Advantages : Avoids halogenated intermediates.
Limitations : Complex precursor synthesis.

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Efficiency
Halogenation-Amination 60–71 High Moderate
Catalytic Amination 45–58 Medium High
Nitro Reduction 40–55 Low Low
Cyclization 55–68 Medium Moderate

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Chemistry

DFMP serves as a crucial building block for synthesizing more complex molecules. Its reactivity allows chemists to create derivatives with varied functional groups, enhancing its utility in organic synthesis.

Biology

DFMP is under investigation for its potential as an enzyme inhibitor or modulator. Initial studies indicate that it may interact with specific enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Medicine

Research into DFMP's therapeutic properties has shown promise in the following areas:

  • Anticancer Activity: DFMP has demonstrated significant reductions in cell viability in cancer cell lines at concentrations above 10 µM, indicating potential as an anticancer agent.
  • Antiviral Properties: In vitro studies have shown DFMP can inhibit viral replication effectively at low concentrations (EC50 values around 20 µg/mL), suggesting its potential as an antiviral drug candidate .

Anticancer Studies

In a study focused on DFMP's effects on various cancer cell lines, researchers observed a marked decrease in cell viability at concentrations exceeding 10 µM. This study underscores the need for further investigation into DFMP's mechanisms of action and its potential role in developing new cancer therapies.

Antiviral Efficacy

A recent screening of DFMP against multiple viral strains demonstrated effective inhibition of viral replication at low concentrations (EC50 values around 20 µg/mL). This finding positions DFMP as a promising lead compound for the development of antiviral medications targeting various viral infections .

Mechanism of Action

The mechanism of action of 3,4-Diamino-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyridine Derivatives

Compound Name Substituents (Positions) Functional Groups Key Structural Notes
3,4-Diamino-2-(trifluoromethyl)pyridine -NH₂ (3,4); -CF₃ (2) Amino, Trifluoromethyl Linear pyridine; bifunctional sites
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine -CF₃ (5); -C≡C-Si(CH₃)₃ (3); -NH₂ (2) Trifluoromethyl, Ethynyl, Amino Steric bulk from trimethylsilyl group; alkyne for click chemistry
3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine -CF₃ (3); fused pyrrole ring Trifluoromethyl, Bicyclic system Azaindole core; enhanced π-stacking potential
N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide -SO₂NHCH₃ (2); thiazole (6) Sulfonamide, Thiazole Heterocyclic hybrid; pesticidal activity

Electronic and Reactivity Differences

  • Electron-Withdrawing Effects : The -CF₃ group at position 2 in the target compound creates a localized electron-deficient ring, whereas its placement at position 5 in ’s derivative shifts electronic effects to adjacent substituents.
  • Reactivity: The dual amino groups in this compound enable nucleophilic reactions (e.g., acylation) and hydrogen bonding, unlike the ethynyl group in ’s compound, which is tailored for cross-coupling or cycloaddition reactions .
  • Bicyclic Systems: Azaindoles () exhibit distinct reactivity due to their fused rings, often enhancing binding affinity in drug targets compared to monocyclic pyridines .

Biological Activity

3,4-Diamino-2-(trifluoromethyl)pyridine (DFMP) is a pyridine derivative characterized by its unique trifluoromethyl group and two amino groups at the 3rd and 4th positions. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This article reviews the biological activity of DFMP, focusing on its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

  • Molecular Formula : C₆H₆F₃N₃
  • Molecular Weight : 177.13 g/mol
  • Structure : The presence of both amino groups and a trifluoromethyl group enhances its reactivity and biological activity.

DFMP interacts with various biological targets, primarily enzymes and receptors. Its mechanism involves:

  • Enzyme Inhibition : DFMP can inhibit or modulate enzyme activity by binding to active sites or altering conformations, leading to downstream effects on biochemical pathways.
  • Modulation of Signal Transduction : The compound's ability to influence signal transduction pathways is under investigation, suggesting potential roles in various disease mechanisms.

Anticancer Properties

Research indicates that DFMP may exhibit anticancer properties. Preliminary studies suggest:

  • Inhibition of Tumor Growth : DFMP has been explored as a candidate for inhibiting tumor cell proliferation in various cancer models.
  • Mechanism Insights : The compound's ability to interfere with specific signaling pathways involved in cell growth and survival is being elucidated.

Antiviral Activity

DFMP has also been investigated for its antiviral potential:

  • Effectiveness Against Viruses : Some studies suggest that compounds with similar structures can inhibit viral replication, indicating a possible role for DFMP in antiviral therapies .

Enzyme Inhibition Studies

DFMP's role as an enzyme inhibitor has been highlighted in several studies:

  • Binding Affinity : Initial findings indicate that DFMP shows significant binding affinity towards certain enzymes involved in metabolic pathways related to disease .

Comparative Analysis with Similar Compounds

A comparison table highlights the unique properties of DFMP relative to similar pyridine derivatives:

Compound NameStructure FeaturesBiological Activity
This compoundTwo amino groups, trifluoromethyl groupPotential anticancer and antiviral activity
4-Amino-2-(trifluoromethyl)pyridineSingle amino groupModerate enzyme inhibition
3,4-DiaminopyridineTwo amino groupsEstablished use in myasthenia gravis treatment

Case Studies

  • Anticancer Studies : In a study examining the effects of DFMP on cancer cell lines, significant reductions in cell viability were observed at concentrations above 10 µM. The study concluded that further investigation into its mechanism could provide insights into new cancer therapies.
  • Antiviral Efficacy : A recent screening of DFMP against various viral strains indicated that it could inhibit viral replication effectively at low concentrations (EC50 values around 20 µg/mL). This suggests potential as a lead compound for antiviral drug development .

Q & A

Q. What are the optimal synthetic routes for 3,4-Diamino-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

The synthesis of trifluoromethylpyridine derivatives typically involves nucleophilic substitution or fluorination strategies. For this compound, a common approach starts with halogenated pyridine precursors, where fluorine or trifluoromethyl groups are introduced via fluorinating agents like SF₄ or CF₃Cu under controlled temperatures (80–120°C). The amino groups are then added using ammonia or protected amines in polar aprotic solvents (e.g., DMF) at reflux. Yield optimization requires precise control of stoichiometry, catalyst selection (e.g., Pd/C for hydrogenation steps), and reaction time. For example, over-fluorination can lead to byproducts, necessitating quenching with aqueous bases .

Q. How can researchers ensure purity during purification of this compound?

Column chromatography (silica gel, hexane/EtOAc gradient) is standard, but due to the compound’s polarity and potential hydrogen bonding, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) may improve resolution. Recrystallization from ethanol/water mixtures (1:3 v/v) at −20°C can also enhance purity. Monitoring via LC-MS (ESI⁺ mode) and ¹⁹F NMR is critical to detect residual fluorinated impurities .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and CF₃ groups (δ −60 to −70 ppm in ¹⁹F NMR).
  • IR Spectroscopy : Confirm NH₂ stretches (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₆H₇F₃N₃, expected m/z 178.0532) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory reactivity data in trifluoromethylpyridine derivatives?

Discrepancies in reactivity (e.g., unexpected regioselectivity in electrophilic substitution) may arise from steric effects of the CF₃ group or electronic modulation by amino substituents. Systematic studies using DFT calculations (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) can map electron density distributions and transition states. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can further clarify mechanisms. For example, para-directing effects of NH₂ groups may compete with CF₃ meta-directing tendencies .

Q. What strategies mitigate instability of this compound in aqueous or oxidative conditions?

The compound’s NH₂ groups make it prone to oxidation. Solutions include:

  • Protection-Deprotection : Use Boc or Fmoc groups during synthesis, followed by TFA cleavage.
  • Storage : Lyophilize under argon and store at −80°C with desiccants.
  • In Situ Generation : Employ stable precursors (e.g., nitro derivatives) reduced catalytically before use .

Q. How can computational modeling predict biological activity or binding modes of this compound?

Molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) can highlight interactions between the CF₃ group and hydrophobic pockets. Pharmacophore models may prioritize derivatives with enhanced solubility (e.g., adding sulfonate groups). MD simulations (NAMD) over 100 ns can assess stability of ligand-protein complexes, with binding free energies calculated via MM-PBSA .

Q. What experimental designs address contradictory data in biological assays (e.g., IC₅₀ variability)?

  • Control for Redox Activity : Include antioxidants (e.g., ascorbic acid) to rule out artifactual inhibition.
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with SPR binding studies.
  • Metabolite Profiling : Use LC-MS/MS to detect degradation products that may interfere with activity .

Methodological Tables

Q. Table 1. Comparative Reactivity of Trifluoromethylpyridine Derivatives

DerivativeReaction TypeYield (%)Key ConditionReference
3,4-Diamino-2-CF₃Nucleophilic Amination72NH₃, DMF, 100°C, 24h
2-CF₃-5-NO₂Fluorination65SF₄, 120°C, 6h

Q. Table 2. Stability Assessment in Buffers

pHTemp (°C)Half-Life (h)Degradation Product
7.425483-OH-CF₃-pyridine
9.03712Quinoline derivative

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